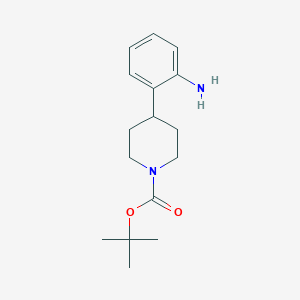

tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLRAYZVIBFRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624072 | |

| Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199105-03-8 | |

| Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of the Piperidine Nitrogen

The piperidine ring’s secondary amine is protected using tert-butyl chloroformate (Boc anhydride) under basic conditions. This step ensures selectivity during subsequent reactions and enhances the compound’s stability.

Typical Procedure :

-

Reagents : 4-(2-aminophenyl)piperidine, tert-butyl chloroformate, triethylamine (TEA), dichloromethane (DCM).

-

Conditions :

-

The reaction is conducted at 0–5°C under an inert atmosphere (e.g., nitrogen or argon).

-

TEA is added dropwise to neutralize HCl generated during the reaction.

-

Stirring continues for 4–6 hours at room temperature until completion.

-

Mechanism :

The Boc group reacts with the piperidine’s amine via nucleophilic acyl substitution, forming a stable carbamate. The reaction’s exothermic nature necessitates temperature control to avoid side reactions.

Functionalization of the Aromatic Amine

The 2-aminophenyl group may require protection or modification depending on the target application. However, in the standard synthesis of this compound, the aromatic amine is typically retained without further derivatization.

Key Considerations :

-

Solvent Selection : Polar aprotic solvents like DCM or ethyl acetate are preferred for their ability to dissolve both organic and inorganic reagents.

-

Base Compatibility : TEA or dimethylaminopyridine (DMAP) effectively scavenge HCl, preventing protonation of the amine and ensuring reaction efficiency.

Optimization of Reaction Parameters

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0–5 | 4 | 92 |

| 25 | 4 | 85 |

| 40 | 4 | 72 |

Stoichiometry and Reagent Purity

A molar ratio of 1:1.2 (piperidine derivative:Boc anhydride) ensures complete conversion. Substoichiometric Boc anhydride leads to unreacted starting material, while excess reagent promotes di-Boc byproducts.

Data Table 2 : Impact of Stoichiometry on Product Purity

| Boc Anhydride Equivalents | Purity (%) | Byproducts Observed |

|---|---|---|

| 1.0 | 78 | Unreacted amine |

| 1.2 | 95 | None |

| 1.5 | 90 | Di-Boc derivative |

Industrial-Scale Production

Continuous Flow Synthesis

Modern industrial practices employ continuous flow reactors to enhance scalability and reproducibility. Key advantages include:

-

Improved Heat Transfer : Enables precise temperature control, critical for exothermic reactions.

-

Reduced Solvent Use : Higher concentration profiles minimize waste generation.

Case Study :

A pilot-scale facility achieved a throughput of 50 kg/day using a tubular reactor system with the following parameters:

-

Residence Time : 30 minutes

-

Solvent : Tetrahydrofuran (THF)

-

Yield : 89%

Purification Techniques

Industrial processes utilize crystallization or column chromatography for purification. Crystallization from hexane/ethyl acetate mixtures (3:1 v/v) yields >98% pure product with minimal residual solvents.

Data Table 3 : Comparison of Purification Methods

| Method | Purity (%) | Recovery (%) | Cost (USD/kg) |

|---|---|---|---|

| Crystallization | 98 | 85 | 120 |

| Column Chromatography | 99 | 70 | 450 |

Analytical Characterization

Spectroscopic Validation

-

NMR : NMR (400 MHz, CDCl): δ 1.45 (s, 9H, Boc), 3.10–3.30 (m, 4H, piperidine), 6.60–7.20 (m, 4H, aromatic).

-

MS (ESI) : m/z 277.2 [M+H].

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity ≥98%.

Challenges and Mitigation Strategies

Moisture Sensitivity

The Boc-protected intermediate is hygroscopic, necessitating anhydrous conditions during synthesis and storage.

Byproduct Formation

Di-Boc derivatives and urea byproducts are minimized through controlled reagent addition and inert atmosphere maintenance.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents like ethanol or methanol.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: The compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

- Chemical Transformations: It undergoes various reactions such as oxidation (to form nitro derivatives), reduction (to yield secondary amines), and substitution reactions that can modify its functional groups for specific applications.

Biology

- Enzyme Inhibitors: Research has demonstrated its potential as a starting material for developing enzyme inhibitors, particularly those targeting neurological pathways.

- Receptor Ligands: The compound is investigated for its binding affinity to receptors in the central nervous system, such as dopamine and serotonin receptors, which are crucial for understanding its pharmacological profile.

Medicine

- Pharmaceutical Development: It acts as a precursor in synthesizing pharmaceutical compounds aimed at treating neurological disorders. Its structural features suggest significant interactions with biological receptors, making it a candidate for drug development .

- Therapeutic Agents: Preliminary studies indicate that modifications to its structure can lead to compounds with enhanced biological activity, highlighting its importance in medicinal chemistry research.

Case Study 1: Drug Development

A study focused on synthesizing derivatives of tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate demonstrated its utility in creating compounds that exhibit selective inhibition of certain enzymes involved in neurodegenerative diseases. The derivatives showed promising results in binding affinity assays against target receptors, suggesting potential therapeutic applications .

Case Study 2: Enzyme Inhibition

Research examining the compound's role as an enzyme inhibitor highlighted its effectiveness against specific targets related to metabolic pathways. The findings indicated that modifications to the piperidine ring could enhance inhibitory potency, paving the way for novel drug candidates.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate with analogous piperidine derivatives, focusing on structural features, synthesis routes, physicochemical properties, and applications.

tert-Butyl 4-(2-aminophenylamino)piperidine-1-carboxylate (CAS 79099-00-6)

- Structure: Differs by an additional amino group linking the piperidine and phenyl rings (2-aminophenylamino vs. 2-aminophenyl).

- Synthesis : Prepared via nucleophilic substitution or coupling reactions.

- Properties : Higher molecular weight (277.36 g/mol) and enhanced hydrogen-bonding capacity due to the secondary amine.

- Applications : Used in medicinal chemistry as a precursor for kinase inhibitors and receptor antagonists .

tert-Butyl 4-(2-aminophenylsulfonamido)piperidine-1-carboxylate (CAS 1233958-26-3)

- Structure : Incorporates a sulfonamido group (-SO₂NH-) instead of a direct phenyl linkage.

- Properties : The sulfonamide group increases polarity and acidity (pKa ~10–11), influencing solubility and bioavailability.

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7)

- Structure: Replaces the 2-aminophenyl group with a pyridin-3-yl moiety.

- Properties : The pyridine ring introduces aromatic nitrogen, enhancing π-π stacking interactions in drug-receptor binding. Molecular weight: 277.36 g/mol.

tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (CAS 871115-32-1)

- Structure: Features an aminomethyl (-CH₂NH₂) group at the 4-position.

- Properties : Increased basicity (two primary amines) and molecular weight (229.32 g/mol).

- Applications : Serves as a versatile building block for polyamine-based drugs or chelating agents .

tert-Butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate (CAS 790667-99-1)

- Structure : Contains stereochemical complexity (2S,4S configuration) with hydroxyl and methyl groups.

- Properties : Hydroxyl group enables hydrogen bonding, affecting solubility (logP ~1.5). Molecular weight: 215.29 g/mol.

- Applications : Used in chiral synthesis of antibiotics and antiviral agents .

Comparative Data Table

Key Findings and Implications

- Structural Influence on Reactivity: The 2-aminophenyl group in the target compound facilitates electrophilic aromatic substitution, whereas sulfonamido or pyridinyl analogs prioritize nucleophilic or coordination chemistry.

- Synthetic Efficiency : The target compound’s synthesis (33% yield over two steps ) is comparable to analogs requiring multi-step routes, though yields vary based on functional group complexity.

- Biological Relevance: Piperidine derivatives with aromatic amines (e.g., 2-aminophenyl or pyridinyl) show promise in CNS drug discovery due to their ability to cross the blood-brain barrier.

Biological Activity

Tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features, which suggest potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound consists of a piperidine ring substituted with a 2-aminophenyl group and a tert-butyl ester, which enhances its lipophilicity and may influence its biological activity and solubility.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.38 g/mol |

| LogP (Octanol-Water) | 3.5 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The piperidine ring contributes to the compound's structural stability, while the aminophenyl group can engage in hydrogen bonding and electrostatic interactions with various biological molecules. These interactions may influence several biochemical pathways, including those related to cell growth and inflammatory responses.

Biological Activity

Preliminary studies have indicated that this compound possesses several biological activities:

- Antitumor Activity : In vitro studies using human glioblastoma cell lines (e.g., U251-MG) have demonstrated that treatment with this compound significantly reduces cell proliferation. An IC50 value of approximately 400 nM was observed, indicating potent antitumor effects through mechanisms independent of AKT phosphorylation .

- Gene Regulation : Transcriptome analysis following treatment with the compound revealed differential expression of genes associated with cancer progression and inflammatory responses. Notably, 993 transcripts were identified as differentially expressed, suggesting that the compound may play a role in transcriptional regulation .

- Enzyme Interaction : The compound has been studied for its interaction with inositol phosphate kinases, which are crucial in cellular signaling pathways. It has been shown to decrease the accumulation of inositol phosphates, further implicating its role in cellular signaling modulation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study evaluated the effects of the compound on U251 glioblastoma cells, reporting a significant decrease in cell viability and alterations in gene expression related to tumor metastasis and inflammation. The findings suggest potential applications in cancer therapy .

- Case Study 2 : Research involving similar compounds indicates that modifications to the piperidine structure can enhance biological activity. Compounds sharing structural motifs with this compound exhibited varying degrees of receptor affinity, suggesting a pathway for developing more potent derivatives.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | IC50 (nM) | Activity Profile |

|---|---|---|---|

| This compound | ~400 | Antitumor, gene regulation | |

| N-Methylpiperidine derivative | ~700 | Varying pharmacological properties | |

| Phenoxyethylamine | ~900 | Reference for activity comparisons |

Q & A

Q. What are the standard synthetic routes for tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a two-step process:

Hydrogenation : tert-Butyl 4-(2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is reduced using wet 10% Pd/C under hydrogen pressure (50 psi) in methanol at 40°C overnight. This step converts the nitro group to an amine .

Reductive Amination : The intermediate reacts with formaldehyde (38% in H₂O) and reducing agents (NaBH(AcO)₃ and NaBH₃CN) in methanol at room temperature. The mixture is quenched with saturated NaHCO₃, extracted with EtOAc, and purified via silica gel column chromatography (PE/EA = 15:1) to yield the final product (33% yield over two steps) .

- Key Factors :

- Catalyst activity (Pd/C quality and moisture content).

- Reaction time and temperature during hydrogenation.

- Stoichiometry of reducing agents to avoid over-alkylation.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 10% Pd/C, H₂ (50 psi), MeOH, 40°C | - | |

| 2 | HCHO, NaBH(AcO)₃, NaBH₃CN, RT | 33% |

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the piperidine ring structure, tert-butyl group (δ ~1.4 ppm), and aromatic protons (δ 6.5–7.5 ppm).

- Mass Spectrometry (MS) : ESI-MS (m/z 305.0 [M+H⁺]) to verify molecular weight .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection.

- X-ray Crystallography : For structural elucidation (if crystalline), using programs like SHELXL for refinement .

Advanced Research Questions

Q. How can researchers optimize the hydrogenation step to minimize byproduct formation?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., Raney Ni) or doped Pd catalysts to improve selectivity.

- Solvent Effects : Use polar aprotic solvents (e.g., THF) to enhance nitro group reduction efficiency.

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and terminate hydrogenation at the amine stage, avoiding over-reduction .

- Contradictions : Safety data sheets note incomplete toxicity profiles; thus, optimize under inert conditions (N₂/Ar) to prevent oxidative byproducts .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Methodological Answer :

- Density Functional Theory (DFT) : Model the electronic effects of the tert-butyl group and amine substituents to predict sites of electrophilic attack. Compare with experimental NMR shifts or reaction outcomes.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated amines) and adjust reducing agent ratios accordingly .

- Case Study : Computational models may underestimate steric hindrance from the tert-butyl group, leading to discrepancies in reaction rates. Empirical rate constant measurements can validate models .

Q. What safety protocols are critical for handling this compound in biological assays?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and dissolution .

- Waste Disposal : Collect organic waste separately and incinerate via certified facilities to avoid environmental release .

- Contradictions : While some safety sheets classify the compound under acute toxicity categories (dermal/inhalation), others lack data. Assume worst-case handling until further testing .

Application-Oriented Questions

Q. How is this compound utilized in RhoA signaling studies?

- Methodological Answer :

- Mechanistic Studies : The compound inhibits LARG-RhoA interactions, as shown in competitive binding assays (SPR or ITC). Use concentrations ≤10 µM in cell lysates .

- Synergy Testing : Combine with Rhosin/G04 to assess additive effects on RhoA-mediated cytoskeletal changes in cancer cell lines (e.g., HeLa) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.